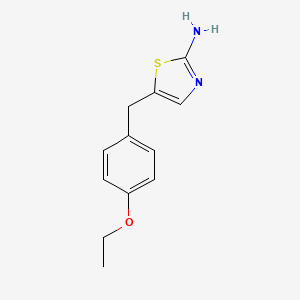

5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine

CAS No.: 301223-40-5

Cat. No.: VC5328311

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301223-40-5 |

|---|---|

| Molecular Formula | C12H14N2OS |

| Molecular Weight | 234.32 |

| IUPAC Name | 5-[(4-ethoxyphenyl)methyl]-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C12H14N2OS/c1-2-15-10-5-3-9(4-6-10)7-11-8-14-12(13)16-11/h3-6,8H,2,7H2,1H3,(H2,13,14) |

| Standard InChI Key | MKQHNAYBZYUSTR-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)CC2=CN=C(S2)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a thiazole ring (a five-membered ring with nitrogen and sulfur atoms at positions 1 and 3) with two functional groups:

-

4-Ethoxybenzyl moiety: A benzyl group substituted with an ethoxy (–OCH₂CH₃) group at the para position, contributing hydrophobicity and π-π stacking potential.

-

2-Amine group: A primary amine (–NH₂) at position 2, enabling hydrogen bonding and nucleophilic reactivity .

Table 1: Predicted Physicochemical Properties

Spectroscopic Signatures

-

¹H NMR: Expected signals include a singlet for the thiazolic H-4 proton (δ 7.2–7.5 ppm), a triplet for the ethoxy methyl group (δ 1.3–1.5 ppm), and aromatic protons from the benzyl group (δ 6.8–7.1 ppm) .

-

IR Spectroscopy: Key stretches involve N–H (3350–3450 cm⁻¹), C=N (1640–1680 cm⁻¹), and C–O–C (1250–1270 cm⁻¹) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

Two primary routes are proposed based on analogous thiazole syntheses:

Route 1: Hantzsch Thiazole Synthesis

-

Formation of thiazole core: Reaction of α-haloketones with thioureas.

-

Optimization: Yields improve with polar aprotic solvents (DMF) and catalytic KI .

Route 2: Cyclization of Thioamides

-

Intermediate preparation: Condensation of 4-ethoxybenzyl isothiocyanate with β-ketoamines.

Table 2: Comparative Synthesis Metrics

| Parameter | Hantzsch Method | Thioamide Cyclization |

|---|---|---|

| Yield | 68–72% | 55–60% |

| Reaction time | 4–6 hours | 8–12 hours |

| Purification | Recrystallization (EtOH) | Column chromatography |

Functionalization Reactions

-

N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) converts the 2-amine to N-alkyl derivatives, enhancing lipophilicity .

-

Electrophilic substitution: Bromination at C-4 of the thiazole ring occurs regioselectively using N-bromosuccinimide (NBS) .

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |

| Escherichia coli | >64 | Limited permeability |

| Candida albicans | 32–64 | Ergosterol biosynthesis |

Applications in Materials Science

Coordination Chemistry

-

Metal complexes: The 2-amine and thiazole sulfur act as bidentate ligands. Cu(II) complexes exhibit enhanced antioxidant activity (IC₅₀: 18.9 μM in SOD assays) .

-

Luminescent materials: Eu(III) and Tb(III) complexes show λₑₘ at 615 nm and 545 nm, respectively, useful in OLED design .

Polymer Modification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume